Meridia

Obesity Pharmacotherapy Weight Loss

Select Meridia (sibutramine HCl monohydrate, CAS 125494-59-9) for weight-management research where serotonergic and noradrenergic reuptake inhibition is required without neurotransmitter release, differentiating it from fenfluramine. It achieves 2.2 kg greater weight loss than orlistat and a larger BMI reduction in adolescents (-2.20 vs -0.83 kg/m²), enabling smaller trials. Its 58-61% prolonged M1 half-life in CYP2B6*1/*6 carriers supports pharmacogenetic studies. Purchase high-purity, research-grade material for superior scientific outcomes.

Molecular Formula C17H29Cl2NO
Molecular Weight 334.3 g/mol
CAS No. 125494-59-9
Cat. No. B1663598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeridia
CAS125494-59-9
Synonyms(R)-DDMS
BTS 54 524
BTS 54524
BTS-54524
di-desmethylsibutramine
didesmethylsibutramine
Meridia
mono-desmethylsibutramine
N-1-(1-(4-chlorophenyl)cyclobutyl)-3-methylbutyl-N,N-dimethylamine HCl
Reductil
sibutramine
sibutramine hydrochloride
Molecular FormulaC17H29Cl2NO
Molecular Weight334.3 g/mol
Structural Identifiers
SMILES[H+].CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.O.[Cl-]
InChIInChI=1S/C17H26ClN.ClH.H2O/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;;/h6-9,13,16H,5,10-12H2,1-4H3;1H;1H2
InChIKeyKFNNPQDSPLWLCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.7 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Meridia (Sibutramine) Procurement Guide: Baseline Pharmacological Profile and Comparator Context


Meridia (sibutramine hydrochloride monohydrate, CAS 125494-59-9) is a centrally acting phenylethylamine derivative indicated for weight management [1]. It functions as a serotonin and norepinephrine reuptake inhibitor (SNRI), with its primary pharmacological activity mediated by two active hepatic metabolites, M1 (desmethylsibutramine) and M2 (didesmethylsibutramine), which are more potent reuptake inhibitors than the parent compound [2]. Unlike the withdrawn agents fenfluramine and dexfenfluramine, sibutramine inhibits neurotransmitter reuptake without stimulating neuronal release [1]. The drug was withdrawn from major global markets in 2010 following cardiovascular safety findings [3], but remains available in select countries for research and specific clinical applications, making precise differentiation from alternative agents essential for informed scientific selection.

Why Sibutramine (Meridia) Cannot Be Interchanged with Other Anti-Obesity Monoamine Modulators


Generic substitution of sibutramine with other weight-loss agents—including orlistat, phentermine, naltrexone-bupropion, or GLP-1 receptor agonists—is scientifically invalid due to fundamentally divergent mechanisms of action, distinct adverse effect profiles, and non-overlapping efficacy parameters [1]. Sibutramine exerts its effect centrally via presynaptic reuptake inhibition of serotonin and norepinephrine, whereas orlistat acts peripherally by inhibiting gastrointestinal lipases [2]. Crucially, sibutramine's pharmacological profile differs from serotonergic releasing agents (e.g., fenfluramine) implicated in valvular heart disease [3], and from pure noradrenergic agents (e.g., phentermine) which lack serotonergic modulation [4]. Even among SNRIs, clinically significant differences in potency, metabolite pharmacology, and cardiovascular safety—quantified in the evidence below—preclude therapeutic equivalence or direct substitution.

Sibutramine (Meridia) Quantitative Evidence Guide: Head-to-Head and Comparative Efficacy Data for Scientific Selection


Sibutramine vs. Orlistat: Direct Head-to-Head Weight Loss Superiority (Systematic Review and Meta-Analysis)

A systematic review and meta-analysis of randomized controlled trials (RCTs) directly comparing sibutramine and orlistat monotherapy demonstrated that sibutramine is significantly more efficacious for achieving weight loss than orlistat. Four of seven included studies showed a statistically significant advantage for sibutramine, while the remaining three showed equivalence [1]. The weighted mean difference in weight loss was 2.2 kg (95% CI 0.5-3.9) favoring sibutramine over orlistat [1]. Attrition analysis indicated a lower dropout rate for sibutramine (pooled risk ratio 0.6, 95% CI 0.3-1.4) [1].

Obesity Pharmacotherapy Weight Loss Meta-Analysis Sibutramine Orlistat

Sibutramine vs. Fenfluramine/Dexfenfluramine: Mechanistic Differentiation via Neurotransmitter Reuptake Inhibition vs. Release

Sibutramine inhibits presynaptic reuptake of norepinephrine and serotonin without stimulating neurotransmitter release, a fundamental mechanistic distinction from fenfluramine and dexfenfluramine, which are potent serotonin-releasing agents [1]. This differentiation is clinically significant because serotonin release by fenfluramine/dexfenfluramine activates 5-HT2B receptors on cardiac valves, causing valvular heart disease and pulmonary hypertension—the primary reason for their global market withdrawal in 1997 [2]. Sibutramine's lack of neurotransmitter-releasing activity means it does not share this valvulopathy mechanism [1].

Sibutramine Fenfluramine Serotonin Reuptake Inhibition Neurotransmitter Release Cardiac Safety

Sibutramine Dose-Response Differentiation: 15 mg vs. 10 mg for Enhanced Weight Loss at 12 Months

A mixed treatment comparison meta-analysis of 94 studies (n=24,808) quantified the dose-response relationship for sibutramine versus placebo. At 12 months, sibutramine 15 mg daily produced a weight reduction of -6.35 kg compared to -5.42 kg with the 10 mg dose [1]. This 0.93 kg differential between doses provides clear quantitative guidance for dose selection in clinical protocols. For reference, sibutramine 15 mg at 12 months showed comparable efficacy to rimonabant 20 mg at 12 months (-4.55 kg vs. placebo), though rimonabant was subsequently withdrawn for psychiatric adverse events [1].

Sibutramine Dose-Response Weight Loss Obesity Pharmacotherapy Meta-Analysis

Sibutramine Active Metabolites M1 and M2: Pharmacokinetic Differentiation via CYP2B6 Genotype-Dependent Half-Life

Sibutramine's efficacy is primarily driven by its active metabolites M1 (desmethylsibutramine) and M2 (didesmethylsibutramine), which are more potent reuptake inhibitors than the parent compound [1]. A controlled clinical trial in 57 healthy subjects demonstrated that the elimination half-life (t1/2) of M1 is significantly influenced by CYP2B6 genotype. Subjects with the CYP2B6*1/*6 genotype exhibited a mean M1 t1/2 of 33.3 ± 10.5 hours, compared to 21.0 ± 7.4 hours in *1/*1 wild-type subjects and 20.7 ± 9.8 hours in *1/*4 subjects (P=0.0006 among groups; P=0.0001 for *1/*1 vs. *1/*6) [2]. This represents a 58-61% prolongation of active metabolite half-life in *1/*6 carriers.

Sibutramine Pharmacokinetics CYP2B6 Metabolism Active Metabolites Precision Medicine

Sibutramine Cardiovascular Risk Profile: Quantified Increases in Blood Pressure and Heart Rate vs. Placebo

Sibutramine produces consistent, quantifiable increases in cardiovascular parameters relative to placebo—a defining feature differentiating it from weight-neutral or weight-lowering antihypertensive obesity agents. A systematic review of 29 RCTs documented that sibutramine treatment (10-20 mg/day) is associated with a mean increase in systolic blood pressure of 1-3 mmHg and diastolic blood pressure of 1-2 mmHg relative to placebo, along with a mean increase in heart rate of 4-5 beats per minute [1]. Approximately 15-20% of sibutramine-treated patients experience systolic BP increases >15 mmHg or diastolic BP increases >10 mmHg, compared to 7% for placebo [2]. The SCOUT trial confirmed that in patients with preexisting cardiovascular disease, long-term sibutramine (10-15 mg/day for 5 years) increased the risk of nonfatal myocardial infarction and nonfatal stroke (HR not specified in this source but statistically significant) [3].

Sibutramine Cardiovascular Safety Blood Pressure Heart Rate Adverse Events Risk-Benefit

Sibutramine in Adolescent Obesity: BMI Reduction Superiority vs. Orlistat

In adolescent populations, sibutramine demonstrates numerically greater BMI reduction than orlistat when both are combined with behavioral support. A systematic review and meta-analysis of anti-obesity drugs in children and adolescents found that sibutramine with behavioral co-interventions reduced BMI by a weighted mean difference (WMD) of -2.20 kg/m² (95% CI -2.83 to -1.57) compared to placebo, based on four RCTs [1]. In the same analysis, orlistat with behavioral support reduced BMI by -0.83 kg/m² (95% CI -1.19 to -0.47) [1]. The difference between these effects (-1.37 kg/m² favoring sibutramine) was not tested statistically in a head-to-head trial, but represents cross-trial comparative evidence.

Sibutramine Adolescent Pediatric Obesity BMI Orlistat Meta-Analysis

Meridia (Sibutramine) Optimal Application Scenarios for Scientific Research and Procurement Decision-Making


Head-to-Head Comparative Efficacy Trials Requiring Superior Weight Loss vs. Orlistat

Researchers designing active-comparator weight loss trials should prioritize sibutramine over orlistat when the objective is to demonstrate superiority or maximize efficacy in the intervention arm. Direct meta-analytic evidence demonstrates sibutramine produces 2.2 kg (95% CI 0.5-3.9) greater weight loss than orlistat over 3-12 months [1]. This established efficacy differential reduces the risk of equivalence or non-inferiority outcomes that may limit publication impact. The lower attrition risk ratio (0.6, 95% CI 0.3-1.4) for sibutramine vs. orlistat further supports its selection for trials where participant retention is a critical endpoint [1].

Pharmacogenetic Research Requiring CYP2B6 Genotype-Stratified Dosing Protocols

Sibutramine is particularly well-suited for pharmacogenetic research investigating CYP2B6 polymorphism effects on drug metabolism and clinical outcomes. The 58-61% prolongation of active metabolite M1 half-life in CYP2B6*1/*6 carriers compared to wild-type (*1/*1) individuals provides a robust, quantifiable genotype-phenotype association for study design [1]. Researchers can leverage this known pharmacokinetic variability to investigate dose-adjustment algorithms, genotype-guided prescribing models, or the clinical implications of prolonged SNRI exposure in genetically defined subpopulations.

Adolescent Obesity Intervention Studies Seeking Maximal BMI Reduction

For clinical research in adolescent obesity, sibutramine combined with behavioral intervention produces a weighted mean BMI reduction of -2.20 kg/m² compared to placebo—a magnitude approximately 2.65 times greater than the effect observed with orlistat plus behavioral support (-0.83 kg/m²) [1]. This larger effect size translates to reduced sample size requirements and shorter study durations to achieve statistical significance on primary BMI endpoints. Investigators should note that cardiovascular monitoring protocols are essential in adolescent studies given sibutramine's known effects on heart rate and blood pressure [1].

Mechanistic Studies Requiring Serotonergic Appetite Suppression Without Neurotransmitter Release

Sibutramine is uniquely positioned among monoamine-modulating anorectic agents for research applications requiring serotonergic and noradrenergic tone enhancement without concurrent neurotransmitter release. Unlike fenfluramine and dexfenfluramine—which were withdrawn due to valvular heart disease linked to their serotonin-releasing mechanism—sibutramine acts exclusively via reuptake inhibition [1]. This mechanistic distinction makes sibutramine the preferred reference compound for investigators studying the differential downstream effects of reuptake inhibition versus release-mediated serotonergic signaling on appetite regulation, energy expenditure, or cardiovascular safety parameters [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meridia

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.